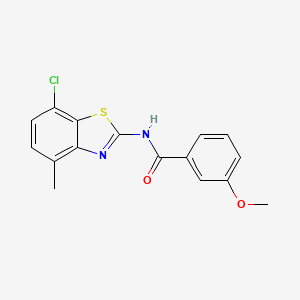

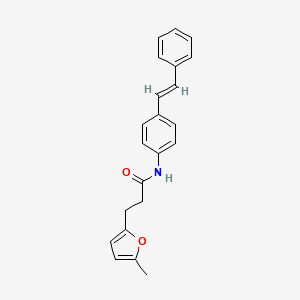

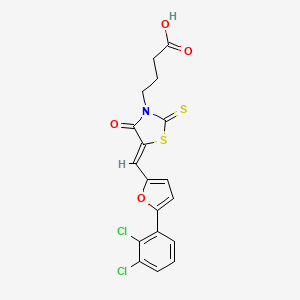

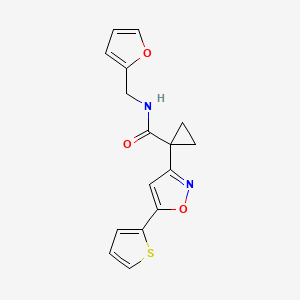

(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan compounds, which are part of the structure of the compound, can be achieved through various methods. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . Au nanoparticles supported on TiO2 catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .Molecular Structure Analysis

The molecular structure of the compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a 2,3-dichlorophenyl group and a thiazolidinone group.Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse. For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt3, leading to the formation of allenyl ketones and propargyl ketones . In the presence of CuCl as a catalyst, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .Scientific Research Applications

- Research suggests that this compound exhibits potential anticancer activity. It may inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

- The compound’s thiazolidinone ring structure is associated with anti-inflammatory properties. It could be investigated as a candidate for developing novel anti-inflammatory drugs. Researchers might explore its impact on inflammatory pathways and cytokine regulation .

- The furan moiety in the compound contributes to its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could lead to applications in health and disease prevention .

- Preliminary studies indicate that this compound possesses antibacterial and antifungal activity. Researchers could explore its effectiveness against specific pathogens and evaluate its potential as a therapeutic agent or as part of antimicrobial formulations .

- The thiazolidinone scaffold is reminiscent of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes. Investigating whether this compound affects insulin sensitivity, glucose metabolism, or lipid regulation could provide insights into its potential use in managing metabolic disorders .

- Researchers might use this compound as a starting point for designing novel molecules. By modifying its structure, they could create analogs with improved properties, such as enhanced bioavailability, reduced toxicity, or better target specificity. Computational studies and molecular modeling could guide drug design efforts .

Anticancer Properties

Anti-inflammatory Effects

Antioxidant Activity

Antibacterial and Antifungal Properties

Metabolic Disorders and Insulin Sensitization

Chemical Biology and Drug Design

properties

IUPAC Name |

4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKLJYLKOLVHW-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)